molecular formula C17H19N5 B5067741 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine

5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine

Cat. No.: B5067741
M. Wt: 293.4 g/mol
InChI Key: ZEHMMSSELGPQKB-UHFFFAOYSA-N
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Description

5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles and pyrimidines, which undergo various reactions such as condensation, cyclization, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of pyrimidines are known for their antiviral, anticancer, and antimicrobial properties. Research might explore the potential of this compound as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine might include other substituted pyrimidines and pyrazoles. Examples include:

  • 5-methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine
  • N-(2-phenylethyl)pyrimidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-12-19-17(18-10-8-14-6-4-3-5-7-14)21-16(13)15-9-11-20-22(15)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHMMSSELGPQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=NN2C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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